molecular formula C9H13N3 B1375120 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine CAS No. 1071763-85-3

6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

Cat. No.: B1375120
CAS No.: 1071763-85-3
M. Wt: 163.22 g/mol
InChI Key: WRTPXRVXSLDXBJ-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine (CAS# 1071763-85-3) is a versatile chemical scaffold of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anti-cancer agents . This compound features a fused pyrimidine-cycloheptane ring system, which serves as a core structure for designing potent kinase inhibitors. Research indicates that analogs and derivatives based on this scaffold, such as thienopyrimidine-fused compounds, demonstrate promising mechanistic activity as dual inhibitors of key oncogenic targets, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . This dual inhibition is a valuable strategy in cancer therapy, as it can simultaneously suppress tumor cell proliferation and block angiogenesis, the process of new blood vessel formation that tumors depend on for growth . Several studies have shown that novel compounds synthesized from this core structure exhibit potent antitumor activity against challenging cancer cell lines, including breast cancer (MCF-7) and liver cancer (HEPG-2) . The value of this scaffold lies in its ability to be functionalized at various positions, allowing researchers to explore structure-activity relationships and optimize properties like potency, selectivity, and metabolic stability . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9-11-6-7-4-2-1-3-5-8(7)12-9/h6H,1-5H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTPXRVXSLDXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN=C(N=C2CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol: Similar structure but with hydroxyl groups at positions 2 and 4.

    4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta-4,5-thieno[2,3-d]pyrimidine: Contains a thieno ring fused to the cycloheptane ring.

Uniqueness

6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine is a nitrogen-containing heterocyclic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C9H12N2
  • Molecular Weight : 164.21 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from its molecular structure.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antimalarial agent and its interaction with various biological targets.

Antimalarial Activity

Recent studies have focused on the compound's ability to inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme for the survival of the malaria parasite. Molecular docking studies have shown that derivatives of this compound exhibit promising inhibitory activity against both wild-type and mutant strains of PfDHFR. For instance:

  • Inhibitory Concentration (IC50) values ranged from 1.3 to 243 nM for wild-type and 13 to 208 nM for mutant strains in biochemical assays.
  • In whole-cell assays, IC50 values were found to be higher (0.4 to 28 μM), indicating a need for further optimization of these compounds for enhanced potency .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor of PfDHFR, disrupting folate metabolism in the parasite.
  • Binding Affinity : Molecular docking studies suggest high binding affinity to PfDHFR with calculated IFD scores indicating effective interaction with the enzyme's active site .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Study on Antiplasmodial Activity :
    • Researchers synthesized a series of pyrimidine derivatives and assessed their antiplasmodial activity.
    • The most potent compounds showed IC50 values in the low nanomolar range against drug-sensitive and resistant strains .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetic properties of these compounds revealed variations in absorption and distribution that could impact their efficacy .
    • Further studies are needed to optimize these properties for clinical relevance.
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis indicated that modifications at specific positions on the pyrimidine ring significantly influenced biological activity.
    • For example, substituents at the 6-position were found to enhance inhibitory potency against PfDHFR .

Data Tables

CompoundIC50 (Wild-Type)IC50 (Mutant)IC50 (Whole Cell Assay)
Compound A1.3 nM13 nM0.4 μM
Compound B243 nM208 nM28 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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